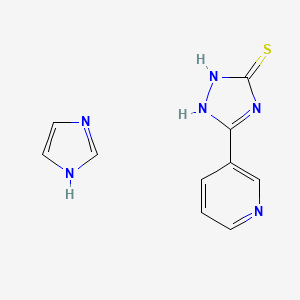

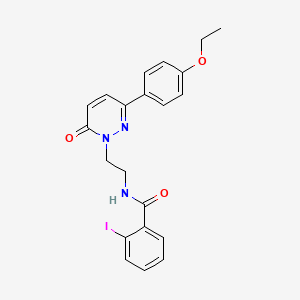

![molecular formula C5H11N7O B2502400 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide CAS No. 321432-55-7](/img/structure/B2502400.png)

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide" is a derivative of tetrazole, a class of heterocyclic compounds characterized by a 1,2,3,4-tetraazol ring. Tetrazoles are known for their various applications in pharmaceuticals, agrochemicals, and as energetic materials due to their high nitrogen content. The presence of the dimethylamino group suggests potential for increased reactivity and interaction with other chemical entities.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of azides with nitriles or imines. For example, 1-aryl-5-(2-dimethylamino-vinyl)-1H-tetrazoles can be synthesized by reacting 3-chloro-propeniminium salts with sodium azide in refluxing alcohols . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be analyzed using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) calculations . These techniques allow for the prediction and assignment of vibrational wavenumbers and the description of normal modes of the crystal, which are essential for understanding the molecular structure and behavior of the compound.

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including cyclization and substitution. For instance, the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with salicylic acid hydrazide can lead to the formation of amidrazones and subsequent cyclization to different heterocyclic systems . Similarly, the compound may also participate in such reactions, leading to the formation of new heterocyclic structures or functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of electron-donating dimethylamino groups and the electron-withdrawing tetrazole ring can affect the compound's acidity, basicity, solubility, and stability. These properties are crucial for the compound's reactivity and potential applications. The exact properties of "this compound" would require empirical testing and analysis to determine.

Aplicaciones Científicas De Investigación

Generation of Structurally Diverse Libraries

- Study: Utilization of dimethylamino-containing compounds in generating structurally diverse compound libraries through alkylation and ring closure reactions. This study demonstrates the versatility of these compounds in creating a wide range of derivatives for potential applications in various scientific fields (Roman, 2013).

Enantioselective Synthesis

- Study: The enantioselective synthesis of metabolites involving dimethylamino compounds showcases their role in creating specific isomers, which is crucial in the pharmaceutical industry for developing drugs with desired biological activity and reduced side effects (Matsubara et al., 2000).

Anticancer Properties

- Study: Investigation of derivatives of dimethylamino compounds for their cytotoxic effects against cancer cell lines, demonstrating their potential as therapeutic agents in cancer treatment. This study highlights the importance of these compounds in medicinal chemistry for developing new anticancer drugs (Šermukšnytė et al., 2022).

Synthesis of High-Nitrogen Content Materials

- Study: Synthesis of high-nitrogen content materials utilizing tetrazole derivatives, indicating their use in the development of energetic materials for various industrial applications. This study sheds light on the utility of these compounds in creating substances with high energy density (Saikia et al., 2009).

Nonlinear Optical Properties

- Study: Investigation of the nonlinear optical properties of hydrazone compounds, including derivatives of dimethylamino compounds, for their potential applications in optical devices such as optical limiters and switches. This study reveals the significance of these compounds in the field of photonics and optoelectronics (Naseema et al., 2010).

Propiedades

IUPAC Name |

2-[5-(dimethylamino)tetrazol-1-yl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N7O/c1-11(2)5-8-9-10-12(5)3-4(13)7-6/h3,6H2,1-2H3,(H,7,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMMFEKFLJBUPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2502318.png)

![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)